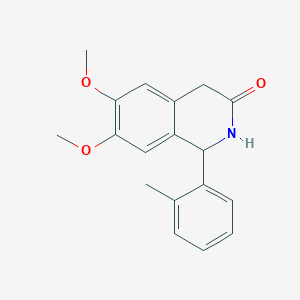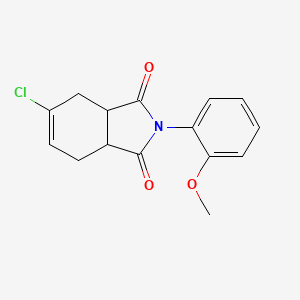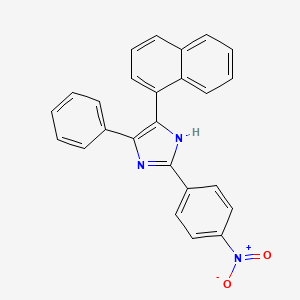
6,7-dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a methylphenyl group at the 1 position, and a dihydroisoquinolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound via Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process is scaled up from laboratory conditions to industrial-scale production, ensuring consistency and efficiency.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups and the methylphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and substituted isoquinolines. These products have diverse applications in medicinal chemistry and material science.
科学的研究の応用
6,7-Dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6,7-dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one involves its interaction with specific molecular targets. For example, as an inhibitor of HIV-1 reverse transcriptase, the compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA . This inhibition disrupts the replication cycle of the virus, making it a potential candidate for antiviral therapy.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the methoxy groups at the 6 and 7 positions but differs in the saturation of the isoquinoline ring.
6,7-Dimethoxy-1-tetralone: This compound has a similar methoxy substitution pattern but lacks the isoquinoline core.
Uniqueness
6,7-Dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups
特性
IUPAC Name |
6,7-dimethoxy-1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-6-4-5-7-13(11)18-14-10-16(22-3)15(21-2)8-12(14)9-17(20)19-18/h4-8,10,18H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHFYTCOGVXCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=CC(=C(C=C3CC(=O)N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4917447.png)


![N-(1,3-benzothiazol-2-ylmethyl)-5-[(2,6-difluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4917469.png)
![5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4917480.png)
![(2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B4917490.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B4917493.png)

![Glycine,N-[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]-,ethyl ester(9ci)](/img/structure/B4917504.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4917507.png)
![3-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4917537.png)
![3,3-dimethyl-1-oxo-N-phenyl-11-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4917549.png)
![9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4917553.png)
![4-(4-bromophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4917559.png)
